N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide
Description
N-[2-(Hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is a hybrid compound combining an adamantane scaffold with a hydrazinecarbonyl-substituted phenyl group. Its synthesis typically involves multi-step reactions:
- Step 1: Adamantane-1-carbonyl chloride reacts with o-toluidine to form intermediates like N-o-tolylcycloadamantanecarboxamide .
- Step 2: Subsequent lithiation and oxalyl chloride treatment yield key intermediates such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetyl chloride .
- Step 3: Final coupling with hydrazine derivatives produces the target compound, confirmed via HRMS, ¹H-NMR, and ¹³C-NMR .
This compound is notable for its structural rigidity (from adamantane) and reactive hydrazide moiety, making it a candidate for anticancer and enzyme inhibition studies .
Properties
IUPAC Name |
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-21-16(22)14-3-1-2-4-15(14)20-17(23)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10,19H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCUNVDZZCZNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation with Boric Acid Catalysis
A one-step catalytic approach for synthesizing N-aryl adamantane-1-carboxamides involves the reaction of adamantane-1-carboxylic acid with substituted anilines in the presence of boric acid. This method, adapted from Patent RU2626237C1, avoids toxic reagents like thionyl chloride or phosphorus pentachloride typically used for acid chloride formation.
Reaction Scheme
- Adamantane-1-carboxylic acid (1 equiv) reacts with 2-hydrazinecarbonylaniline (1.5 equiv) in refluxing o-xylene.
- Boric acid (5 mol%) facilitates direct amidation via a dehydration mechanism.
- The reaction proceeds at 140–150°C for 18–24 hours, with water removed via a Dean-Stark trap.
Optimization Data
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Molar Ratio (Acid:Amine) | 1:1.5 | 89 | 98 |
| Catalyst Loading | 5 mol% | 89 | 98 |
| Solvent | o-Xylene | 89 | 98 |
| Temperature | 140–150°C | 89 | 98 |
This method achieves 89% yield under optimized conditions, with purity confirmed via $$ ^1H $$-NMR and melting point analysis (mp 180–183°C).
Multi-Step Synthesis via Hydrazinecarbothioamide Intermediates
Esterification and Hydrazide Formation
A two-step protocol, derived from PMC9741201, involves esterification of adamantane-1-carboxylic acid followed by hydrazinolysis:
Step 1: Esterification
Adamantane-1-carboxylic acid undergoes esterification with methanol under acidic conditions (H$$2$$SO$$4$$, reflux, 6 hours) to yield methyl adamantane-1-carboxylate (85–90% yield).
Step 2: Hydrazinolysis
The methyl ester reacts with hydrazine hydrate (3 equiv) in ethanol at 80°C for 12 hours, forming adamantane-1-carbohydrazide (75% yield).
Step 3: Coupling with 2-Isothiocyanatophenyl Hydrazinecarboxylate
Adamantane-1-carbohydrazide reacts with 2-isothiocyanatophenyl hydrazinecarboxylate in ethanol at 60°C for 8 hours. The product is purified via recrystallization from petroleum ether (yield: 70–75%).
Analytical Data
- IR (KBr): 3320 cm$$^{-1}$$ (N–H stretch), 1650 cm$$^{-1}$$ (C=O).
- $$ ^1H $$-NMR (CDCl$$_3$$): δ 1.6–2.1 (m, 12H, adamantane), 7.3–7.8 (m, 4H, aromatic), 9.1 (s, 1H, NH).
Comparative Analysis of Synthetic Routes
Efficiency and Practicality
The catalytic method (Section 1.1) offers superior atom economy and avoids hazardous reagents, making it industrially scalable. In contrast, the multi-step route (Section 2.1) provides modularity for introducing diverse hydrazine derivatives but suffers from lower overall yields (70–75% vs. 89%).
Solvent and Temperature Effects
- o-Xylene outperforms toluene or DMF in catalytic amidation due to its high boiling point and azeotropic water removal.
- Prolonged heating (>24 hours) in the catalytic system leads to decomposition, reducing yields to <70%.
Mechanistic Insights
Boric Acid’s Role in Catalytic Amidation
Boric acid acts as a Lewis acid, polarizing the carbonyl group of adamantane-1-carboxylic acid and facilitating nucleophilic attack by the amine. This mechanism bypasses the need for acid chlorides, reducing toxicity and simplifying purification.
Hydrazinecarbothioamide Tautomerism
In multi-step syntheses, intermediates such as hydrazinecarbothioamides exhibit thione-thiol tautomerism, which influences reactivity. X-ray crystallography confirms that bulky substituents (e.g., cyclohexyl) stabilize extended conformations, while t-butyl groups favor folded structures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbonyl group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane-1-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism by which N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinecarbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The adamantane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Adamantane-1-carboxamide Derivatives
Compound 8d(i) : (3R,5R,7R)-N-{(R)-1-Amino-1-oxo-3-[4-(piperidine-1-carbonyl)oxazol-2-yl]propan-2-yl}adamantane-1-carboxamide
- Molecular Weight : 397.5 g/mol
- Synthesis Yield : 67%
- Key Features : Incorporates a piperidine-oxazole substituent, enhancing solubility and bioactivity. Confirmed by NMR and HRMS .
Compound 8d(iii)h : (3R,5R,7R)-N-[(R)-1-Amino-1-oxo-3-{4-[4-(2-phenylacetyl)piperazine-1-carbonyl]oxazol-2-yl}propan-2-yl]adamantane-1-carboxamide
Comparison :
Hydrazine-1-carbothioamide Derivatives
1-(1-Adamantylcarbonyl)-4-phenylthiosemicarbazide (4) :
Comparison :
Physicochemical Properties
Data from adamantane derivatives (e.g., adamantane-1-carboxylic acid) provide context:
Biological Activity
N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features an adamantane core, known for its unique three-dimensional structure, which can enhance the biological activity of compounds. The presence of the hydrazinecarbonyl group is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C_{16}H_{20}N_{4}O |
| Molecular Weight | 284.36 g/mol |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of adamantane compounds exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown broad-spectrum antibacterial activity against various pathogens, including resistant strains of Mycobacterium tuberculosis.
- Case Study : A study evaluated the antimicrobial efficacy of adamantane derivatives, reporting minimal inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The hydrazine moiety in this compound is associated with anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer cell lines.
- Research Findings : A derivative was tested against human breast cancer cell lines and exhibited IC50 values indicating significant cytotoxicity at concentrations as low as 10 µM .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways in microbial and cancerous cells.
- Enzyme Inhibition : Studies suggest that hydrazone derivatives can inhibit enzymes such as acetylcholinesterase (AChE), with some compounds demonstrating lower IC50 values than established drugs like rivastigmine . This inhibition can lead to increased levels of neurotransmitters, potentially enhancing therapeutic effects in certain contexts.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other related compounds:
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| This compound | 0.5 - 2.0 µg/mL | 10 µM |
| Adamantane-1-carbohydrazide | 1.0 - 3.0 µg/mL | 15 µM |
| Hydrazone derivatives | 0.8 - 4.0 µg/mL | 12 µM |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2-(hydrazinecarbonyl)phenyl]adamantane-1-carboxamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves coupling adamantane-1-carboxylic acid with a hydrazine-functionalized phenyl precursor. Key steps include:
- Activation : Use coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to activate the carboxylic acid group .
- Hydrazine incorporation : Introduce the hydrazinecarbonyl group via nucleophilic acyl substitution under controlled pH (7–9) to avoid side reactions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored by HPLC .
- Optimization : Temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents are critical for yield (>70%) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms adamantane cage integrity (δ 1.6–2.1 ppm for bridgehead protons) and hydrazinecarbonyl linkage (amide proton at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 341.2 [M+H]+) .
- Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm functional groups .
Q. What safety protocols are recommended for handling adamantane-carboxamide derivatives?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (respiratory irritant) .
- Storage : Keep in airtight containers away from heat and moisture to prevent decomposition .
Advanced Research Questions
Q. How can QSAR models guide the optimization of adamantane-carboxamide derivatives for antitubercular activity?
- Descriptor Selection : Lipophilicity (logP), electronic parameters (Hammett σ), and steric bulk (molar refractivity) correlate with Mycobacterium tuberculosis inhibition .
- Model Validation : Multivariable regression (R² > 0.8) identifies hydrazinecarbonyl as a critical pharmacophore; derivatives with logP 2.5–3.5 show optimal membrane permeability .
- Case Study : Substitution at the phenyl ring with electron-withdrawing groups (e.g., –NO2) enhances MIC values (1.25–2.5 µg/mL) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardization : Use identical bacterial strains (e.g., H37Rv for TB assays) and growth media to minimize variability .
- Dose-Response Curves : IC50 values should be calculated with ≥3 replicates to address outliers, as seen in conflicting antibacterial studies (e.g., S. aureus MIC ranging 4–16 µg/mL) .
- Mechanistic Follow-Up : Combine in vitro assays with target-specific studies (e.g., DprE1 enzyme inhibition for antitubercular activity) to validate hypotheses .
Q. How do molecular docking studies predict target interactions for this compound?
- Target Selection : Prioritize enzymes like DprE1 (tuberculosis) or viral proteases (anticancer targets) based on structural homology .
- Docking Software : AutoDock Vina or Schrödinger Suite assesses binding affinities (∆G < −8 kcal/mol indicates strong interaction) .
- Key Interactions : Adamantane’s hydrophobic core stabilizes binding pockets, while the hydrazinecarbonyl group forms hydrogen bonds with catalytic residues (e.g., Lys418 in DprE1) .
Q. What in vitro assays are suitable for evaluating cytotoxicity and therapeutic indices?
- MTT Assay : Measure cell viability in mammalian lines (e.g., HEK293) to determine CC50 values. A therapeutic index (CC50/IC50) >10 indicates selectivity .
- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies programmed cell death in cancer cells (e.g., MCF-7) .
- Cytokine Profiling : ELISA detects pro-inflammatory responses (IL-6, TNF-α) to assess immunomodulatory effects .
Methodological Challenges
Q. What are common pitfalls in synthesizing hydrazine-linked adamantane derivatives?
- Side Reactions : Hydrazine’s nucleophilicity can lead to dimerization; use excess acyl chloride (1.5 eq) and low temperatures (0–5°C) to suppress this .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) improve solubility but may complicate purification; switch to ethyl acetate/water partitioning if needed .
Q. How do structural modifications alter pharmacokinetic properties?
- Bioavailability : Adamantane’s rigidity enhances metabolic stability (t1/2 > 6 hrs in plasma), while hydrazine groups may require prodrug strategies to reduce renal clearance .
- Blood-Brain Barrier (BBB) Penetration : LogD adjustments (e.g., adding –CH3 groups) improve CNS targeting, as seen in related antiviral adamantanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
